molecular formula C28H20K2N2O8S2 B12702085 Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate) CAS No. 83968-44-9

Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate)

Cat. No.: B12702085
CAS No.: 83968-44-9
M. Wt: 654.8 g/mol
InChI Key: BYPLRBZCBVFUJE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS 83044-88-6, also known as dipotassium 4,4′-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulphonate), is an anthraquinone-derived sulfonate salt. Its molecular formula is C₂₈H₂₀K₂N₂O₈S₂ (molecular weight: 654.79 g/mol) . The compound features a planar anthraquinone core substituted with two toluenesulfonate groups linked via imino bridges. Its LogP value of 2.57 suggests moderate hydrophilicity, making it suitable for aqueous-phase applications such as analytical chromatography .

Properties

CAS No.

83968-44-9

Molecular Formula

C28H20K2N2O8S2

Molecular Weight

654.8 g/mol

IUPAC Name

dipotassium;2-methyl-5-[[4-(4-methyl-3-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C28H22N2O8S2.2K/c1-15-7-9-17(13-23(15)39(33,34)35)29-21-11-12-22(30-18-10-8-16(2)24(14-18)40(36,37)38)26-25(21)27(31)19-5-3-4-6-20(19)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

BYPLRBZCBVFUJE-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC(=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate) typically involves the following steps:

    Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions, including cyclization and oxidation, to form the 9,10-dihydro-9,10-dioxo-1,4-anthrylene structure.

    Attachment of Diimino Groups: The diimino groups are introduced through a nucleophilic substitution reaction, where amines react with the anthracene core.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The anthracene core can intercalate with DNA, disrupting the replication process and leading to cell death. The sulphonate groups enhance its solubility and facilitate its transport across cell membranes. The diimino groups can form hydrogen bonds with various biomolecules, further enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of anthraquinone sulfonates with variations in counterions, substituents, and functional groups. Key comparisons are outlined below:

Counterion Variations
Compound Name (CAS) Molecular Formula Molecular Weight Counterion LogP Key Applications
Target Compound (83044-88-6) C₂₈H₂₀K₂N₂O₈S₂ 654.79 K⁺ 2.57 HPLC analysis
Disodium analog (83027-61-6) C₃₂H₃₀N₂O₈S₂·2Na 678.68 Na⁺ 7.81 Intermediates, API synthesis
Acid Green 25 (72152-60-4) C₂₈H₁₈N₂O₈S₂·2Na 620.55 Na⁺ N/A Textile dyeing

Key Differences :

  • Solubility : Potassium salts (e.g., 83044-88-6) generally exhibit higher aqueous solubility than sodium analogs due to smaller ionic radius and stronger hydration .
  • Stability: Sodium salts (e.g., 83027-61-6) may have better thermal stability in organic solvents, as noted in industrial applications .
Substituent Modifications
Compound Name (CAS) Substituent Molecular Weight LogP Key Properties
Target Compound (83044-88-6) Toluenesulfonate (-SO₃K) 654.79 2.57 Moderate hydrophilicity
5-tert-Butyl derivative (83006-54-6) 5-tert-Butylbenzenesulfonate 750.92 N/A Enhanced lipophilicity, steric hindrance
Butyl-substituted (3773-10-2) 5-Butylbenzenesulfonate 662.77 7.80 High LogP, suited for non-polar media

Key Differences :

  • Lipophilicity : Bulky substituents (e.g., tert-butyl in 83006-54-6) increase LogP, favoring organic-phase reactions .
  • Reactivity : Toluenesulfonate groups in the target compound enhance solubility in polar solvents, critical for HPLC mobile phases .
Functional Group Additions
Compound Name (CAS) Functional Modification Molecular Weight Key Applications
Target Compound (83044-88-6) None 654.79 Analytical standards
Brominated derivative (72152-60-4) Bromine atoms 678.68 Dyes, pigments
Hydroxylated analog (72187-18-9) Hydroxy groups N/A Photostabilizers

Key Differences :

  • Electronic Effects : Bromine atoms (e.g., 72152-60-4) increase electron-withdrawing capacity, altering UV-Vis absorption for dye applications .
  • Photostability : Hydroxyl groups (e.g., 72187-18-9) improve resistance to UV degradation .

Analytical and Industrial Relevance

  • HPLC Performance : The target compound’s LogP (2.57) and sulfonate groups enable efficient separation using acetonitrile/water mobile phases . In contrast, butyl-substituted analogs require higher organic solvent ratios due to elevated LogP .
  • Cost Considerations : Sodium salts (e.g., 83027-61-6) are cheaper to produce than potassium analogs, favoring large-scale industrial use .
  • Safety Profiles : The disodium salt (83027-61-6) lacks significant hazard classifications, while potassium salts may require stricter handling due to ionic reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.